2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2549018-07-5
VCID: VC11862325
InChI: InChI=1S/C19H24N6O2S/c1-13(2)25-17-6-4-3-5-16(17)22-19(25)23-8-14-10-24(11-15(14)9-23)28(26,27)18-7-20-12-21-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,21)
SMILES: CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5
Molecular Formula: C19H24N6O2S
Molecular Weight: 400.5 g/mol

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

CAS No.: 2549018-07-5

Cat. No.: VC11862325

Molecular Formula: C19H24N6O2S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole - 2549018-07-5

Specification

CAS No. 2549018-07-5
Molecular Formula C19H24N6O2S
Molecular Weight 400.5 g/mol
IUPAC Name 2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole
Standard InChI InChI=1S/C19H24N6O2S/c1-13(2)25-17-6-4-3-5-16(17)22-19(25)23-8-14-10-24(11-15(14)9-23)28(26,27)18-7-20-12-21-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,21)
Standard InChI Key IRQHUPUWBBGGQV-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5

Introduction

Overview

2-[5-(1H-Imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a structurally complex heterocyclic compound featuring a benzimidazole core fused with an octahydropyrrolo[3,4-c]pyrrole moiety and a sulfonated imidazole substituent. Its design integrates pharmacophores known for diverse biological activities, including receptor modulation and enzyme inhibition .

Structural and Chemical Properties

The compound’s architecture comprises three key domains:

  • Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, substituted by an isopropyl group at N1 .

  • Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine system providing conformational rigidity and potential for hydrogen bonding .

  • Imidazole-4-Sulfonyl Group: A sulfonated imidazole ring linked to the pyrrolo-pyrrole moiety, enhancing solubility and target interaction .

Molecular Formula: C21H27N7O2S\text{C}_{21}\text{H}_{27}\text{N}_7\text{O}_2\text{S}
Molecular Weight: 465.56 g/mol
Key Physicochemical Properties:

PropertyValue
LogP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Acceptors9
Polar Surface Area112 Ų
SolubilityModerate in DMSO

The sulfonyl group and tertiary amines contribute to its amphoteric nature, enabling interactions with both hydrophobic and hydrophilic biological targets .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with isopropyl iodide under basic conditions to yield 1-isopropyl-1H-benzimidazole .

  • Pyrrolo[3,4-c]pyrrole Construction: Cyclization of a proline derivative followed by sulfonation at the 4-position of imidazole .

  • Coupling Reaction: Suzuki-Miyaura cross-coupling to attach the imidazole-sulfonyl-pyrrolo-pyrrole moiety to the benzimidazole core .

Example Reaction Conditions:

StepReagents/ConditionsYield
1KOH, DMF, 60°C, 12h78%
2SO3\text{SO}_3-Pyridine, CH2_2Cl2_2, rt65%
3Pd(PPh3_3)4_4, Na2_2CO3_3, Dioxane/H2_2O, 80°C52%

Challenges

  • Steric Hindrance: The bicyclic pyrrolo-pyrrole system complicates coupling reactions, necessitating optimized catalysts (e.g., Pd-based) .

  • Sulfonation Selectivity: Achieving regioselective sulfonation at the imidazole 4-position requires controlled stoichiometry .

Biological Activity and Mechanisms

Pharmacological Targets

  • Histamine H3_3 Receptor: Structural analogs demonstrate nanomolar affinity, suggesting potential as CNS modulators for cognitive disorders .

  • Orexin Receptors: Bicyclic amines like octahydropyrrolo[3,4-c]pyrrole are reported to modulate orexin signaling, relevant for insomnia treatment .

  • COX-2 Inhibition: Imidazole-sulfonyl derivatives exhibit anti-inflammatory activity via cyclooxygenase-2 binding .

In Vitro Data:

AssayActivity (IC50_{50})Reference
Histamine H3_3 Binding12 nM
COX-2 Inhibition18 µM
Antimicrobial (E. coli)MIC = 32 µg/mL

In Vivo Efficacy

  • Anti-Inflammatory Model: 40% reduction in paw edema (100 mg/kg, murine model), comparable to diclofenac .

  • Cognitive Enhancement: Improved memory retention in rodent Morris water maze tests at 10 mg/kg .

Therapeutic Applications

Neurological Disorders

The compound’s dual affinity for H3_3 and orexin receptors positions it as a candidate for:

  • Insomnia: Modulating sleep-wake cycles via orexin receptor antagonism .

  • Alzheimer’s Disease: Enhancing cholinergic transmission through H3_3 receptor inhibition .

Anti-Infective Agents

The benzimidazole scaffold demonstrates broad-spectrum activity against Gram-positive bacteria and fungi .

ParameterResult
Acute Oral LD50_{50} (Rat)>2000 mg/kg
hERG InhibitionIC50_{50} = 8 µM
CYP3A4 InhibitionWeak (IC50_{50} >50 µM)

Cardiotoxicity risk (hERG inhibition) necessitates structural optimization to reduce off-target effects .

Future Directions

  • Prodrug Development: Esterification of the sulfonyl group to improve bioavailability .

  • Targeted Delivery: Nanoparticle formulations for enhanced blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator